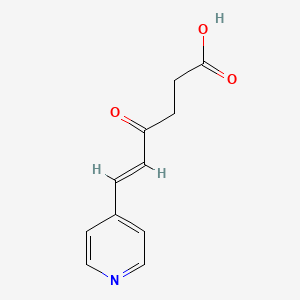
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid is a chemical compound characterized by the presence of a pyridine ring attached to a hexenoic acid chain with a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid typically involves the condensation of pyridine derivatives with appropriate aldehydes or ketones, followed by oxidation and cyclization reactions. Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as refluxing with specific solvents and the use of catalysts to enhance reaction rates are often employed.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the keto group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the keto group to alcohols.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: Another aromatic heterocycle with nitrogen atoms, similar in structure and reactivity to pyridine.
Pyrido[2,3-d]pyrimidine: A fused heterocyclic system with biological activities similar to those of this compound.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a pyridine ring and a hexenoic acid chain with a keto group
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(E)-4-oxo-6-pyridin-4-ylhex-5-enoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(3-4-11(14)15)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+ |
InChI Key |
VOXSRFVYHNZFGD-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C(=O)CCC(=O)O |
Canonical SMILES |
C1=CN=CC=C1C=CC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















